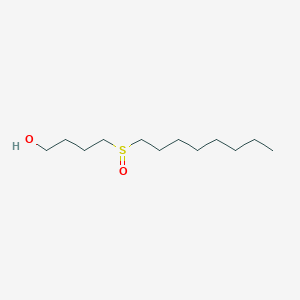
4-(octylsulfinyl)butan-1-ol
概要
説明
4-(Octylsulfinyl)butan-1-ol: is an organic compound characterized by the presence of a sulfinyl group attached to an octyl chain and a hydroxyl group attached to a butane chain. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(octylsulfinyl)butan-1-ol can be achieved through several methods:
-
Sulfoxidation of 4-(octylthio)butan-1-ol: : This method involves the oxidation of 4-(octylthio)butan-1-ol using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction is typically carried out in an aqueous or organic solvent at a controlled temperature to ensure selective oxidation of the sulfur atom to the sulfinyl group.
-
Addition of Octylsulfinyl Chloride to Butan-1-ol: : Another approach involves the reaction of octylsulfinyl chloride with butan-1-ol in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and solvents is critical to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
-
Oxidation: : 4-(Octylsulfinyl)butan-1-ol can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The hydroxyl group can participate in substitution reactions, forming esters or ethers. For example, reaction with acyl chlorides or alkyl halides in the presence of a base can yield esters or ethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters and ethers.
科学的研究の応用
4-(Octylsulfinyl)butan-1-ol has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
-
Biology: : Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.
-
Medicine: : Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
-
Industry: : Used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and other industrial applications.
作用機序
The mechanism of action of 4-(octylsulfinyl)butan-1-ol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate enzyme activity and cellular signaling.
類似化合物との比較
Similar Compounds
4-(Octylthio)butan-1-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
4-(Octylsulfonyl)butan-1-ol: Contains a sulfonyl group, representing a higher oxidation state compared to the sulfinyl group.
Butan-1-ol: Lacks the octylsulfinyl group, serving as a simpler alcohol for comparison.
Uniqueness
4-(Octylsulfinyl)butan-1-ol is unique due to the presence of both a sulfinyl group and a long octyl chain. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
4-octylsulfinylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S/c1-2-3-4-5-6-8-11-15(14)12-9-7-10-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOJUXYAQVPKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















